6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767822
InChI: InChI=1S/C13H6BrFN4/c14-10-3-11(8-1-2-12(15)17-5-8)13-9(4-16)6-18-19(13)7-10/h1-3,5-7H
SMILES: C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F
Molecular Formula: C13H6BrFN4
Molecular Weight: 317.12 g/mol

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC13767822

Molecular Formula: C13H6BrFN4

Molecular Weight: 317.12 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile -

Specification

Molecular Formula C13H6BrFN4
Molecular Weight 317.12 g/mol
IUPAC Name 6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H6BrFN4/c14-10-3-11(8-1-2-12(15)17-5-8)13-9(4-16)6-18-19(13)7-10/h1-3,5-7H
Standard InChI Key XSMKXVGNAKMLEQ-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F
Canonical SMILES C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile belongs to the pyrazolopyridine family, characterized by a fused bicyclic system. The pyrazolo[1,5-a]pyridine core is substituted at the 4-position with a 6-fluoropyridin-3-yl group and at the 6-position with bromine, while a nitrile group occupies the 3-position . This arrangement confers unique electronic and steric properties critical for its reactivity in subsequent synthetic steps.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₆BrFN₄
Molecular Weight317.12 g/mol
CAS Number2222756-24-1
AppearanceWhite to off-white solid
Storage Conditions2–8°C
Purity (NMR)≥98.0%

The compound’s stability under refrigeration and high purity make it suitable for precision-dependent pharmaceutical applications .

Synthetic Methodologies

Patent-Optimized Synthesis

The synthesis of 6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile has been refined through the route described in patent CN113321668A . This method circumvents inefficiencies in earlier approaches by strategically introducing the 6-fluoropyridinyl group before forming the pyrazolo[1,5-a]pyridine ring, enhancing both reaction efficiency and selectivity.

Key Reaction Steps:

  • Suzuki Coupling: 3-Bromo-5-alkoxypyridine reacts with 2-fluoropyridine-5-boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) to form 6'-fluoro-5-alkoxy-3,3'-bipyridine .

  • Cyclization: The bipyridine intermediate undergoes cyclization with ethyl propiolate, followed by ester hydrolysis and Vilsmeier-Haack formylation to yield the aldehyde derivative.

  • Nitrile Formation: Oximation of the aldehyde with hydroxylamine sulfonic acid, followed by dehydration using acetic anhydride, produces the target nitrile .

Table 2: Comparative Synthesis Metrics

Analytical Characterization

Spectroscopic Validation

The compound’s structure is confirmed through ¹H NMR and LCMS analyses. The ¹H NMR spectrum exhibits characteristic peaks for the pyrazolopyridine core (δ 8.2–8.5 ppm for aromatic protons) and the fluoropyridinyl moiety (δ 7.9–8.1 ppm) . LCMS data show a molecular ion peak at m/z 317.12, consistent with the molecular weight .

Pharmaceutical Applications

Role in Serpatatinib Synthesis

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile serves as a pivotal intermediate in the synthesis of serpatatinib, a kinase inhibitor under investigation for oncology applications . The compound’s bromine atom undergoes Suzuki-Miyaura cross-coupling with bicyclic amines, while the nitrile group stabilizes the intermediate during subsequent functionalization .

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